
4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
The mechanism of action of 4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in cell growth, replication, and inflammation. It may also work by interfering with the viral replication process.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, which are proteins that are involved in inflammation. Furthermore, this compound has been shown to inhibit the replication of certain viruses, which may be due to its ability to interfere with the viral replication process.
实验室实验的优点和局限性
4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in moderate yields. It also has potential applications in various fields of scientific research, as discussed earlier. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Furthermore, its potential toxicity and side effects need to be further studied to determine its safety for use in lab experiments.
未来方向
There are several future directions for the study of 4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine. One of the directions is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in other fields of scientific research such as neurodegenerative diseases and autoimmune disorders. Furthermore, future studies should focus on determining its safety and potential toxicity in lab experiments and in vivo studies.
合成方法
The synthesis of 4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine has been reported in several studies. One of the methods involves the reaction of 4-amino-6-methyl-2-methoxypyrimidine with 4-chloro-1-methylpyrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 50%. Other methods involve the use of different reagents and catalysts such as palladium on carbon, copper sulfate, and sodium borohydride.
科学研究应用
The compound 4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antiviral properties and has shown potential in inhibiting the replication of certain viruses such as dengue virus and Zika virus. Furthermore, this compound has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation.
属性
IUPAC Name |
4-methoxy-6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-9(16-3)14-10(12-7)13-8-5-11-15(2)6-8/h4-6H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBQIRSNOSYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CN(N=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

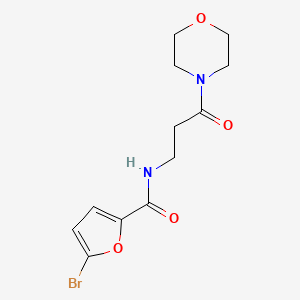
![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)
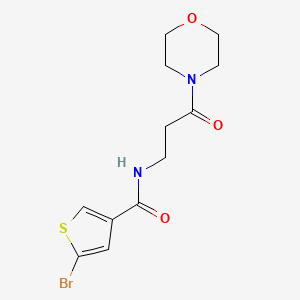
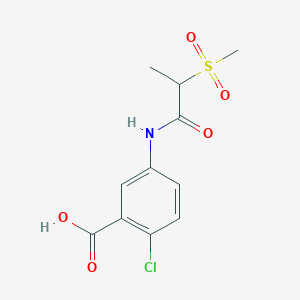
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)
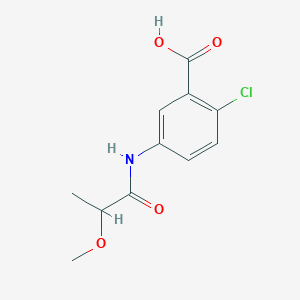
![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)

![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)

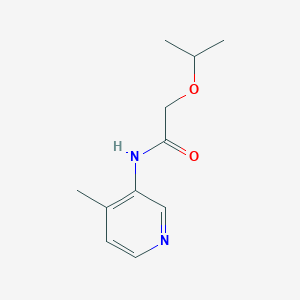
![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)
